3-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methoxy]pyridine
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Overview
Description
3-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methoxy]pyridine is a complex heterocyclic compound that features a triazolo-pyrazine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of multiple nitrogen atoms within its structure allows for diverse interactions with biological targets, making it a versatile scaffold for drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methoxy]pyridine typically involves multi-step organic synthesis. One common approach includes the formation of the triazolo-pyrazine core followed by the introduction of the azetidine and pyridine moieties. Key steps may involve:
Cyclization Reactions: Formation of the triazolo-pyrazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the azetidine ring via nucleophilic substitution.
Coupling Reactions: Attachment of the pyridine moiety through coupling reactions, often facilitated by palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the nitrogen atoms within the triazolo-pyrazine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
3-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methoxy]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share the triazolo-pyrazine core and exhibit comparable pharmacological properties.
Uniqueness
3-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methoxy]pyridine is unique due to the presence of the azetidine ring, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other triazolo-pyrazine derivatives and contributes to its potential as a versatile scaffold in drug design.
Properties
IUPAC Name |
3-methyl-8-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-11-18-19-15-14(17-5-6-21(11)15)20-8-12(9-20)10-22-13-3-2-4-16-7-13/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWNROJWRUNKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CC(C3)COC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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